molecular formula C20H18N4O B2816518 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-29-1

3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2816518
CAS No.: 890621-29-1
M. Wt: 330.391
InChI Key: LZQMHFNZFDHHRJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of an appropriate hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as an aldehyde or ketone, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reactions: The final steps involve introducing the 2-methoxyphenyl and N-phenyl groups through nucleophilic substitution reactions, often using reagents like phenylboronic acid and methoxyphenyl halides under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid and halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(2-Hydroxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(2-Methoxyphenyl)-5-ethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

Compared to similar compounds, 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methoxyphenyl group, in particular, can enhance its ability to interact with certain biological targets, potentially making it more effective in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-12-19(23-15-8-4-3-5-9-15)24-20(22-14)17(13-21-24)16-10-6-7-11-18(16)25-2/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQMHFNZFDHHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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